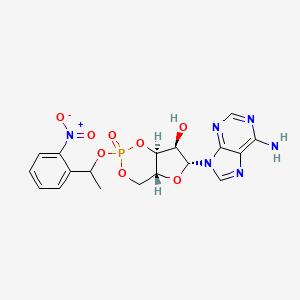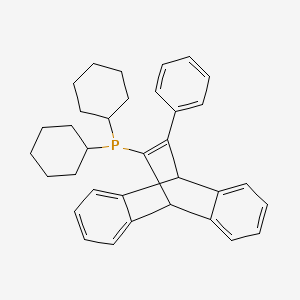![molecular formula C8H8KN3S2 B3364615 Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide CAS No. 1172239-27-8](/img/structure/B3364615.png)
Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide
Descripción general
Descripción
Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide is a chemical compound . It is related to 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride, which is a white to off-white powder with a sweet aroma .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C8H8KN3S2 . It is related to 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride, which has a molecular formula of C8H10ClN3OS .Mecanismo De Acción
The mechanism of action of Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide DMPS is not fully understood, but it is believed to involve its chelating properties and modulation of the immune system. This compound DMPS can bind to heavy metals and help remove them from the body. It can also modulate the immune system, reducing inflammation and autoimmune responses. In addition, this compound DMPS has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound DMPS has been shown to have various biochemical and physiological effects. It can bind to heavy metals and help remove them from the body. It can also modulate the immune system, reducing inflammation and autoimmune responses. In addition, this compound DMPS has been shown to induce apoptosis in cancer cells and inhibit tumor growth. However, more research is needed to fully understand the biochemical and physiological effects of this compound DMPS.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide DMPS is its chelating properties, which make it a potential treatment for heavy metal toxicity. It can also modulate the immune system, making it a potential treatment for autoimmune diseases and cancer. However, one limitation of this compound DMPS is its potential toxicity. It can cause side effects such as nausea, vomiting, and diarrhea. In addition, more research is needed to fully understand its safety and efficacy.
Direcciones Futuras
There are several future directions for research on Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide DMPS. One direction is to further study its potential therapeutic effects in heavy metal toxicity, autoimmune diseases, and cancer. Another direction is to study its safety and efficacy in humans. In addition, more research is needed to fully understand its mechanism of action and biochemical and physiological effects. Finally, there is a need for more research on the optimal dosage and administration of this compound DMPS for different conditions.
Aplicaciones Científicas De Investigación
Potassium {4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanide DMPS has been studied for its potential therapeutic effects in various conditions, including heavy metal toxicity, autoimmune diseases, and cancer. It has been shown to have chelating properties, which means it can bind to heavy metals such as mercury, lead, and arsenic, and help remove them from the body. This makes it a potential treatment for heavy metal toxicity, which can lead to neurological and other health problems.
This compound DMPS has also been studied for its potential use in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. It has been shown to modulate the immune system, reducing inflammation and autoimmune responses. This makes it a potential treatment for these conditions.
In addition, this compound DMPS has been studied for its potential anticancer effects. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. This makes it a potential treatment for cancer.
Propiedades
IUPAC Name |
potassium;4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2-thiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2.K/c1-3-4(2)13-7-5(3)6(9)10-8(12)11-7;/h1-2H3,(H3,9,10,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZCFVGMDWSBPY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)[S-])C.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8KN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Dicyclohexyl[9,10-dihydro-12-(2-methoxyphenyl)-9,10-ethenoanthracen-11-yl]phosphine](/img/structure/B3364551.png)


![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole](/img/structure/B3364572.png)






![4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3364622.png)
![N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide](/img/structure/B3364624.png)